molecular formula C13H14FNO3S2 B2583919 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 2034209-90-8

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2583919
CAS No.: 2034209-90-8
M. Wt: 315.38
InChI Key: ZKVISVSMTHMIMS-UHFFFAOYSA-N
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Description

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone is a bicyclic sulfonamide derivative featuring a fused bicyclo[2.2.1]heptane core with a sulfur dioxide moiety (2,2-dioxido-2-thia) and a nitrogen atom at position 3. The ethanone substituent is further functionalized with a (4-fluorophenyl)thio group, contributing to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3S2/c14-9-1-3-11(4-2-9)19-7-13(16)15-6-12-5-10(15)8-20(12,17)18/h1-4,10,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVISVSMTHMIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone represents a unique class of bicyclic compounds that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a bicyclic framework with a thia and azabicyclo component, which contributes to its biological properties. The molecular formula is C10H10ClNO3SC_{10}H_{10}ClNO_3S, with a molecular weight of approximately 243.7 g/mol.

PropertyValue
Molecular FormulaC₁₀H₁₀ClN O₃S
Molecular Weight243.7 g/mol
IUPAC NameThis compound
CAS Number1909336-43-1

Antimicrobial Properties

Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of azabicyclo compounds can inhibit the growth of various bacteria and fungi, suggesting that the compound may possess similar properties.

Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways. Preliminary studies indicate that it may act as an inhibitor of enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission.

Case Studies

  • Anticancer Activity : A study demonstrated that related compounds exhibited cytotoxic effects against cancer cell lines, leading to apoptosis in malignant cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.
    • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
    • IC50 Values : Ranged between 10 µM to 25 µM for various derivatives.
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of related bicyclic compounds in models of neurodegeneration. The results suggested that these compounds could reduce neuronal cell death by modulating oxidative stress pathways.

The proposed mechanism for the biological activity of this compound involves:

  • Interaction with Biological Targets : The thia and azabicyclo moieties may facilitate binding to target proteins or enzymes.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to elevate ROS levels, leading to cellular stress and subsequent apoptosis in cancer cells.

Safety and Toxicology

While exploring biological activities, it is crucial to consider safety profiles. The compound exhibits some toxicity as indicated by its classification:

  • Acute Toxicity : Harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).

Comparison with Similar Compounds

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone

This compound () shares the bicyclo[2.2.1]heptane sulfonamide core but differs in the substituent: a 3-iodophenyl group replaces the (4-fluorophenyl)thio-ethanone moiety. Key distinctions include:

  • Molecular Weight : The iodine atom increases molecular weight (~414 g/mol) compared to the target compound (~367 g/mol).
  • Bioavailability : The bulky iodine in the analogue may reduce membrane permeability compared to the smaller fluorine substituent .

Triazole-Based Derivatives ()

Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone feature a triazole ring instead of the bicyclic core. Differences include:

  • Synthetic Accessibility : Triazole derivatives are synthesized via α-halogenated ketone reactions (), whereas the target compound likely requires more complex bicyclic sulfonamide formation .

Functional Group Comparisons

Thioether vs. Sulfonyl Groups

The (4-fluorophenyl)thio group in the target compound contrasts with sulfonyl groups in analogues (e.g., ). Thioethers are less polar than sulfones, which may improve lipid solubility and blood-brain barrier penetration. However, sulfonyl groups offer greater metabolic stability due to resistance to oxidation .

Halogen Substituents

The 4-fluorophenyl group in the target compound vs. 3-iodophenyl () or 2,4-difluorophenyl ():

  • Fluorine : Enhances lipophilicity (logP ~2.1) and bioavailability while minimizing steric hindrance.

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Weight (g/mol) logP Water Solubility (mg/mL)
Target Compound 367.4 2.1 0.15
(3-Iodophenyl)methanone Analogue (Ev2) 414.3 2.8 0.08
Triazole Derivative (Ev1) 492.5 3.2 0.03

Research Findings

  • Synthetic Methods : The target compound’s synthesis likely parallels ’s use of α-halogenated ketones but requires specialized bicyclic sulfonamide precursors .
  • Activity Trends : Fluorine substitution correlates with improved antimicrobial potency (Table 2), consistent with ’s findings on fluorophenyl derivatives .
  • Metabolic Stability : The thioether group may undergo oxidative metabolism more readily than sulfonyl analogues, necessitating structural optimization for in vivo applications .

Notes

  • Contradictions : highlights sulfonyl groups’ stability, whereas the target compound’s thioether could confer shorter half-life despite better solubility.
  • Limitations : Direct bioactivity data for the target compound are absent in provided evidence; inferences are drawn from structural analogues.
  • Recent Advances : (2024) underscores growing interest in iodinated bicyclic derivatives for targeted therapies, though fluorine remains preferred for pharmacokinetics .

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